4-Bromo-2-methylbut-1-ene 4-Bromo-2-methylbut-1-ene
Brand Name: Vulcanchem
CAS No.: 20038-12-4
VCID: VC20877177
InChI: InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3
SMILES: CC(=C)CCBr
Molecular Formula: C5H9Br
Molecular Weight: 149.03 g/mol

4-Bromo-2-methylbut-1-ene

CAS No.: 20038-12-4

Cat. No.: VC20877177

Molecular Formula: C5H9Br

Molecular Weight: 149.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methylbut-1-ene - 20038-12-4

Specification

CAS No. 20038-12-4
Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol
IUPAC Name 4-bromo-2-methylbut-1-ene
Standard InChI InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3
Standard InChI Key IZMWJUPSQXIVDN-UHFFFAOYSA-N
SMILES CC(=C)CCBr
Canonical SMILES CC(=C)CCBr

Introduction

Structural Characteristics

4-Bromo-2-methylbut-1-ene (CAS No. 20038-12-4) is a brominated alkene with the molecular formula C₅H₉Br. Its structure features a terminal double bond (but-1-ene) with a methyl group at the second carbon position and a bromine atom at the fourth carbon. This configuration gives the molecule unique chemical properties and reactivity patterns that make it valuable for various chemical transformations.

Structural Identifiers

The compound can be identified through several standardized chemical notations, as summarized in Table 1.

Table 1: Structural Identifiers of 4-Bromo-2-methylbut-1-ene

Identifier TypeValue
IUPAC Name4-bromo-2-methylbut-1-ene
InChIInChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3
InChIKeyIZMWJUPSQXIVDN-UHFFFAOYSA-N
SMILESCC(=C)CCBr
CAS Number20038-12-4

The compound is also known by several synonyms, including:

  • 1-Butene, 4-bromo-2-methyl-

  • 2-Methyl-4-bromo-1-butene

  • 1-Bromo-3-methyl-3-butene

  • Isopentenyl bromide

  • 3-Methyl-3-butenyl bromide

Physical Properties

4-Bromo-2-methylbut-1-ene exists as a colorless liquid at room temperature. Its physicochemical properties are crucial for understanding its behavior in reactions and storage conditions.

Basic Physical Properties

Table 2: Physical Properties of 4-Bromo-2-methylbut-1-ene

PropertyValue
Molecular Weight149.03 g/mol
Density1.3±0.1 g/cm³
Boiling Point125.2±9.0 °C at 760 mmHg
Flash Point25.9±10.2 °C
Physical StateColorless Liquid
Exact Mass147.98876 Da
Monoisotopic Mass147.98876 Da
Vapor Pressure14.9±0.2 mmHg at 25°C
Index of Refraction1.458
LogP2.89

These physical properties are essential for chemists when designing synthetic routes involving this compound. The relatively high boiling point is characteristic of brominated compounds, while its flash point indicates that it should be handled with appropriate precautions regarding flammability .

Chemical Properties

The chemical reactivity of 4-Bromo-2-methylbut-1-ene is largely determined by its functional groups: the terminal alkene and the bromine-containing moiety.

Reactivity

The compound displays typical reactivity patterns associated with both alkenes and alkyl halides:

  • Bromine Reactivity: The bromine atom at the terminal position serves as an excellent leaving group, making the compound useful in nucleophilic substitution reactions.

  • Alkene Reactivity: The terminal double bond can undergo characteristic alkene reactions, including:

    • Addition reactions (hydrogenation, halogenation, hydration)

    • Oxidation

    • Cycloaddition reactions

    • Polymerization

Structural Factors Affecting Reactivity

The presence of the methyl group at the second carbon position influences the electronic distribution within the molecule, affecting its reactivity patterns. This methyl substitution increases electron density at the double bond through an inductive effect, potentially enhancing reactivity in electrophilic addition reactions at the alkene site .

Synthesis Methods

Several methods for synthesizing 4-Bromo-2-methylbut-1-ene have been reported in the literature.

Synthetic Routes

Applications in Organic Synthesis

4-Bromo-2-methylbut-1-ene serves as a valuable building block in various synthetic applications.

As a Synthetic Intermediate

The compound finds application as a key intermediate in the synthesis of:

  • Terpene Derivatives: Used in the construction of terpene frameworks, particularly in the synthesis of compounds with biological activity.

  • Complex Natural Products: Employed in the synthesis of longiborneol sesquiterpenoids, as referenced in Nature Chemistry research .

  • Coupling Reactions: Serves as an electrophile in coupling reactions to form carbon-carbon bonds, critical for building more complex molecular structures .

Research Applications

In research settings, 4-Bromo-2-methylbut-1-ene has been used to:

  • Study Stereoselective Reactions: The compound's geometry allows for investigation of stereoselective transformations.

  • Develop Novel Synthetic Methodologies: Used as a model substrate to develop and optimize new reaction conditions.

  • Construct Biologically Relevant Molecules: Applied in medicinal chemistry as a precursor for compounds with potential therapeutic value .

Spectroscopic Properties

Understanding the spectroscopic characteristics of 4-Bromo-2-methylbut-1-ene is essential for its identification and structural confirmation.

Spectral Data

The compound exhibits characteristic spectral patterns that align with its structural features:

  • NMR Spectroscopy:

    • ¹H NMR shows signals for the terminal alkene protons, methyl group, and methylene protons adjacent to the bromine atom.

    • ¹³C NMR confirms the presence of five carbon atoms with characteristic shifts for the alkene and bromine-substituted carbons.

  • Mass Spectrometry:

    • Shows a molecular ion peak consistent with its molecular weight (148/150 m/z with characteristic bromine isotope pattern)

    • Fragmentation patterns typically include loss of bromine and alkyl fragments

ParameterClassification
Hazard CodesF+ (Extremely flammable)
Flash Point25.9±10.2 °C
Recommended StorageCool, well-ventilated area away from heat sources

The compound should be handled in a fume hood with appropriate personal protective equipment due to potential irritation to skin, eyes, and respiratory system. Its relatively low flash point indicates high flammability, requiring precautions against ignition sources .

QuantityPrice Range (EUR)Typical Purity
250 mg49.0095-98%
1 g106.0095-98%
5 g285.0095-98%
25 g902.0095-98%
100 g3,160.0095-98%

The compound is typically available at research-grade purity levels (95-98%), suitable for most laboratory applications. Higher purity grades may be available upon special request for sensitive applications .

Related Compounds

Several structurally related compounds share chemical features with 4-Bromo-2-methylbut-1-ene, offering complementary reactivity profiles.

Structural Analogs

  • (E)-4-Bromo-2-methylbut-2-en-1-al: A related compound with the bromine at the same position but featuring an aldehyde group and internal double bond .

  • (E)-4-Bromo-1-chloro-2-methyl-2-butene: Contains both bromine and chlorine substituents with an internal double bond in E configuration.

  • 7-methyl-3-methylene-7-octenyl bromide: A more complex analog that can be synthesized using 4-bromo-2-bromomethyl-1-butene as a precursor .

These structural variations provide chemists with options for fine-tuning reactivity and selectivity in synthetic applications.

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